molecular formula C10H9NO B023528 7-Methoxyquinoline CAS No. 4964-76-5

7-Methoxyquinoline

Cat. No. B023528
CAS RN: 4964-76-5
M. Wt: 159.18 g/mol
InChI Key: IVHJSNNMKJWPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 7-Methoxyquinoline and related compounds involves multiple steps, including Bischler-Napieralski reactions, direct methylation of metalated isoquinolines, and reductive amination of Schiff's bases. For instance, the Bischler-Napieralski reaction was used in the synthesis of methoxy-indolo[2,1‐a]isoquinolines, highlighting the versatility of methoxyquinoline derivatives in synthesizing complex structures with antitumor activity (Ambros, Angerer, & Wiegrebe, 1988). Additionally, a novel synthesis approach for 7-hydroxy-6-methoxy-1-methylisoquinoline emphasizes the strategic introduction of a methyl group at C1 of isoquinolines (Melzer, Felber, & Bracher, 2018).

Molecular Structure Analysis

Molecular structure analysis of 7-Methoxyquinoline derivatives can be performed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the structure of synthesized compounds. For example, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one and its characterization through spectroscopic methods demonstrate the methods used to confirm the molecular structure of methoxyquinoline derivatives (Zhong-chun, 2006).

Chemical Reactions and Properties

7-Methoxyquinoline undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, reactions with thiophosgene show the potential for ring scission and the formation of novel heterocyclic systems (Hull, Broek, & Swain, 1975). Additionally, the synthesis of substituted 8-Methoxyquinolines and their regioselective bromination and coupling reactions highlight the chemical reactivity of methoxyquinoline derivatives in forming complex heterocyclic compounds (Trécourt, Mongin, Mallet, & Quéguiner, 1995).

Scientific Research Applications

  • Antitumor Activity : Methoxy-indolo[2,1-a]isoquinolines, including compounds related to 7-Methoxyquinoline, have shown potential antitumor activity. For instance, trimethoxy-5,6-dihydroindoloisoquinoline 7d and tetramethoxy-8f inhibited about 70% of cell proliferation in leukemia (Ambros, Angerer, & Wiegrebe, 1988).

  • Antibacterial Activity : Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines demonstrated potent antibacterial activity against respiratory pathogens, suggesting their potential in treating respiratory tract infections (Odagiri et al., 2013).

  • Cytotoxic Activity Against Cancer Cell Lines : Isoquinolinequinones, including 7-Amino-6-bromoisoquinoline-5,8-quinone, showed moderate to high cytotoxic activity against various cancer cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

  • Alzheimer's Disease Treatment : 7-MEOTA-donepezil like compounds, related to 7-Methoxyquinoline, have shown potential as non-selective cholinesterase inhibitors, making them interesting candidates for Alzheimer's disease treatment (Korábečný et al., 2014).

  • Antimicrobial Activity : New 6-methoxyquinoline-3-carbonitrile derivatives exhibited moderate antimicrobial activity against various bacteria and fungi (Hagrs et al., 2015).

  • Tubulin Polymerization Inhibition : Compounds with 5-amino-6-methoxyquinoline showed promising antiproliferative activity and inhibited tubulin polymerization, suggesting potential as cancer therapeutics (Lee et al., 2011).

  • Chemosensor for Cadmium : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 can selectively respond to Cd2+ ions, useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Topoisomerase I Inhibition and Anticancer Properties : 7-azaindenoisoquinolines, with added methoxy groups, showed significant Top1 inhibitory activity and cytotoxicity, enhancing their potential as anticancer agents (Kiselev, Agama, Pommier, & Cushman, 2012).

  • Fluorescence Studies : 6-Methoxyquinoline was studied for its fluorescence properties in aqueous media, providing insights into its chemical behavior (Schulman, Threatte, Capomacchia, & Paul, 1974).

  • Tubulin-Binding Tumor-Vascular Disrupting Agents : A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one revealed its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

  • Primaquine Metabolism : The metabolism of primaquine by microorganisms led to the formation of two metabolites, including 8-(4-acetamido-1-methylbutylamino)-6-methoxyquinoline (Clark, Huford, & McChesney, 1981).

Safety And Hazards

7-Methoxyquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-Methoxyquinoline could be in the development of new drugs and other chemical compounds.

properties

IUPAC Name

7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHJSNNMKJWPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197946
Record name 7-Methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinoline

CAS RN

4964-76-5
Record name 7-Methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4964-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a similar fashion using route 10 general procedure 20, 3-methoxyaniline (1.0 g, 8.12 mmol), glycerol (2.32 g, 25.2 mmol), 3-nitrobenzenesulfonic acid sodium salt (2.4 g, 10.6 mmol) and H2SO4/H2O (6 ml, 7:5) gave the title compound (170 mg, 14%) after purification by column chromatography with n-hexane/EtOAc (17:3) as the eluent.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
H2SO4 H2O
Quantity
6 mL
Type
reactant
Reaction Step Four
Yield
14%

Synthesis routes and methods II

Procedure details

A suspension of NaH (3.3 g; 137.93 mmol) in anhydrous DMF (160 ml) was cooled to 0° C. with stirring under argon. 7-Quinolinol (8 g; 55.17 mmol) dissolved in anhydrous DMF (320 ml) was added and the mixture was stirred at 0° C. under argon for 1 h. The mixture was then allowed to warm to rt and MeI (7.8 ml; 55.17 mmol) was added and the reaction was stirred for 1 h. Ice water was then added cautiously and the resulting mixture extracted with EtOAc (3×500 ml). The organic layer from this extraction was then washed with water (400 ml) and brine (400 ml). The resulting organic layer was dried with MgSO4 and solvents removed to afford the desired compound (8.76 g; 99%)
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Synthesis routes and methods III

Procedure details

To a solution of sodium hydride (5.5 g, 137.50 mmol, 60%) in N,N-dimethylformamide (150 ml) was added quinolin-7-ol (8 g, 55.11 mmol). The reaction was stirred for 1 h at 0° C. in a water/ice bath. Then CH3I (7.84 g, 55.23 mmol) was added and the solution was stirred for an additional 1 h at room temperature. The reaction was then quenched by the addition of water/ice (700 ml) and extracted with ethyl acetate (3×200 ml). The organic layers were combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to give a residue, which was purified by a silica gel column with 6% ethyl acetate in petroleum ether to afford 7-methoxyquinoline as a red oil (5.5 g, 63%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
7.84 g
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyquinoline
Reactant of Route 2
Reactant of Route 2
7-Methoxyquinoline
Reactant of Route 3
Reactant of Route 3
7-Methoxyquinoline
Reactant of Route 4
Reactant of Route 4
7-Methoxyquinoline
Reactant of Route 5
Reactant of Route 5
7-Methoxyquinoline
Reactant of Route 6
Reactant of Route 6
7-Methoxyquinoline

Citations

For This Compound
455
Citations
MM Ghorab, A M. Soliman, GS El-Sayyad… - International Journal of …, 2023 - mdpi.com
A new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 3(a–s) was synthesized via the reaction of 4-chloro-7-methoxyquinoline 1 with various sulfa …
Number of citations: 8 www.mdpi.com
Y Yao, Z Liu, M Zhao, Z Chen, P Li, Y Zhang… - … Pharmaceutica Sinica B, 2020 - Elsevier
Angiokinases, such as vascular endothelial-, fibroblast- and platelet-derived growth factor receptors (VEGFRs, FGFRs and PDGFRs) play crucial roles in tumor angiogenesis. Anti-…
Number of citations: 17 www.sciencedirect.com
X Li, D Wang, S Li, W Xue, X Qian, K Liu, Y Li, Q Lin… - Bioorganic …, 2022 - Elsevier
… and HER-2, and the 6,7-methoxyquinoline structure of Cabozantinib is a vital scaffold of multi-… Therefore, we decided to start with the 6,7-methoxyquinoline structure of Cabozantinib and …
Number of citations: 4 www.sciencedirect.com
GC Enoua, G Lahm, G Uray… - Journal of Heterocyclic …, 2014 - Wiley Online Library
4‐Chlorocarbostyrils 3, 12, 17, 24, 26 with methoxy substituents in 6, 7, or 6,7‐position react with potassium cyanide in ap‐toluenesulfinate mediated reaction either to the highly …
Number of citations: 8 onlinelibrary.wiley.com
PB Rana, BD Mistry, KR Desai - Arkivoc, 2008 - arkat-usa.org
2-[(2'-chloro-7'-methoxyquinoline-3'-yl)]-3-[3''-hydroxy-6''-(substitutedphenyldiazenyl) phenyl]-5-methyl-1, 3-thiazolidin-4-one 2a-s have been synthesized by the reaction of 3-{[(1E)-(2'-…
Number of citations: 18 www.arkat-usa.org
RG Melik-Ohanjanyan, TR Hovsepyan… - Russian Journal of …, 2015 - Springer
… For this purpose, as aldehyde component we selected 2-chloro7-methoxyquinoline-3-carbaldehyde (6) prepared by the Vilsmeier reaction of 3-methoxyacetanilide with phosphoryl …
Number of citations: 7 link.springer.com
RT Mayer, KJ Netter, F Heubel, B Hahnemann… - Biochemical …, 1990 - Elsevier
… Recently we introduced 7-methoxyquinoline for the assay of hepatic microsomal cytochrome P450 monooxygenases [12]. One of the purposes in developing the 7-alkoxyquinoline …
Number of citations: 67 www.sciencedirect.com
MM Ghorab, M Soliman - Int. J. Mol. Sci - academia.edu
A new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 3 (a–s) was synthesized via the reaction of 4-chloro-7-methoxyquinoline 1 with various sulfa …
Number of citations: 0 www.academia.edu
H Gilman, L Fullhart - Journal of the American Chemical Society, 1946 - ACS Publications
… The reduction of 8-nitro-7-methoxyquinoline was carried out by the … The yield of 8-amino7- methoxyquinoline, melting at 118 … (34%) of 8-amino-7-methoxyquinoline which melted at 108 …
Number of citations: 2 pubs.acs.org
JD Capps, CS Hamilton - Journal of the American Chemical …, 1938 - ACS Publications
… The proof of structure of this product follows, from its conversion to 2-chloro-4-methyl-7-methoxyquinoline, which was originally obtained by an-other method. 8 This structure was further …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.